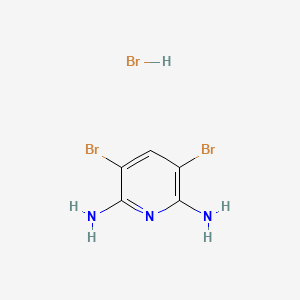

3,5-Dibromo-pyridine-2,6-diamine hydrobromide

Description

BenchChem offers high-quality 3,5-Dibromo-pyridine-2,6-diamine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromo-pyridine-2,6-diamine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dibromopyridine-2,6-diamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br2N3.BrH/c6-2-1-3(7)5(9)10-4(2)8;/h1H,(H4,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JADPUMOPBWURME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Br)N)N)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3,5-Dibromo-pyridine-2,6-diamine hydrobromide synthesis protocol

An In-depth Technical Guide to the Synthesis of 3,5-Dibromo-pyridine-2,6-diamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically detailed protocol for the synthesis of 3,5-Dibromo-pyridine-2,6-diamine hydrobromide, a key intermediate in medicinal chemistry and materials science. The synthesis is achieved through the direct electrophilic bromination of 2,6-diaminopyridine. This document elucidates the underlying reaction mechanism, offers a step-by-step experimental procedure, outlines critical safety protocols for handling hazardous reagents like bromine, and details methods for purification and characterization of the final product. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the protocol effectively.

Introduction and Strategic Overview

3,5-Dibromo-pyridine-2,6-diamine is a highly functionalized pyridine derivative. The presence of two bromine atoms and two amino groups makes it a versatile building block for creating complex molecular architectures, particularly in the development of novel pharmaceuticals and ligands for metal complexes. The synthesis hinges on a classic electrophilic aromatic substitution reaction. The two amino groups on the pyridine ring are strongly activating and ortho-, para-directing. This electronic influence selectively directs the incoming bromine electrophiles to the C3 and C5 positions, which are ortho and para to one amino group and meta to the other, leading to the desired product with high regioselectivity. The hydrobromide salt is formed as hydrogen bromide (HBr) is generated as a byproduct of the bromination reaction.

Reaction Mechanism and Rationale

The core of this synthesis is the electrophilic aromatic substitution of the 2,6-diaminopyridine ring.

Mechanism Workflow:

Caption: Reaction mechanism for the synthesis of the target compound.

The amino groups (-NH₂) are potent activating groups, donating electron density into the pyridine ring and making it highly susceptible to electrophilic attack. The reaction proceeds in two successive bromination steps, followed by the formation of the hydrobromide salt with the generated HBr.

Critical Safety and Handling Protocols

WARNING: This procedure involves elemental bromine, which is extremely toxic, corrosive, and volatile. All operations must be conducted within a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Bromine Handling:

-

Exposure Protocol:

-

Inhalation: Immediately move to fresh air. Seek urgent medical attention.[3][4]

-

Skin Contact: Remove contaminated clothing immediately and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][3][4] Seek immediate medical attention.

-

Eye Contact: Flush eyes with plain water for 10-15 minutes, holding the eyelids open.[2][3] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek urgent medical attention.[3][4]

-

Detailed Synthesis Protocol

This protocol is designed for a laboratory scale synthesis. Adjustments may be necessary for scaling up.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 2,6-Diaminopyridine | 109.13 | 10.9 g | 0.10 | 1.0 |

| Glacial Acetic Acid | 60.05 | 200 mL | - | - |

| Bromine (Br₂) | 159.81 | 10.2 mL (32.0 g) | 0.20 | 2.0 |

| Diethyl Ether | 74.12 | ~300 mL | - | - |

| Ethanol (for recrystallization) | 46.07 | As needed | - | - |

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10.9 g (0.10 mol) of 2,6-diaminopyridine in 200 mL of glacial acetic acid.

-

Cooling: Cool the resulting solution to 0°C using an ice-water bath. Vigorous stirring is essential.

-

Bromine Addition: In the dropping funnel, prepare a solution of 10.2 mL (0.20 mol) of bromine in 50 mL of glacial acetic acid. Add this bromine solution dropwise to the stirred pyridine solution over approximately 1-2 hours.

-

Causality: A slow, dropwise addition is crucial to control the exothermic nature of the reaction and prevent the formation of over-brominated byproducts. Maintaining a low temperature (0-5°C) enhances the selectivity of the reaction.[5]

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate (the hydrobromide salt) is expected.

-

Product Isolation:

-

Cool the reaction mixture again in an ice bath.

-

Slowly add 200-300 mL of cold diethyl ether to the flask to precipitate the product completely.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with two portions of cold diethyl ether (50 mL each) to remove residual acetic acid and unreacted bromine.

-

-

Purification (Recrystallization):

-

Transfer the crude solid to a beaker. Dissolve it in a minimum amount of hot ethanol. If the solid does not dissolve completely, add hot water dropwise until a clear solution is obtained.

-

Rationale: Recrystallization is an effective method for purifying crystalline organic solids. The choice of a solvent system (like ethanol/water) is based on the principle that the desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures, while impurities remain soluble at all temperatures.[6]

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

If no crystals form, scratching the inside of the beaker with a glass rod or adding a seed crystal can induce crystallization.[6]

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Characterization and Data

The identity and purity of the final product, 3,5-Dibromo-pyridine-2,6-diamine hydrobromide, should be confirmed using standard analytical techniques.

| Analysis | Expected Results |

| Appearance | Off-white to pale yellow crystalline solid |

| Molecular Formula | C₅H₅Br₂N₃ · HBr |

| Molecular Weight | 347.84 g/mol |

| ¹H NMR | A singlet in the aromatic region (δ 7.5-8.5 ppm) corresponding to the C4-proton. Broad signals for the -NH₂ and -NH₃⁺ protons. |

| ¹³C NMR | Expect 3 distinct signals for the pyridine ring carbons. |

| Mass Spectrometry (ESI+) | m/z = 265.88, 267.88, 269.88 [M+H]⁺ corresponding to the free base with characteristic bromine isotope pattern. |

| Melting Point | A sharp melting point is indicative of high purity. |

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction; Loss of product during work-up or recrystallization. | Extend reaction time; Ensure complete precipitation with ether; Minimize the amount of hot solvent used for recrystallization. |

| No Crystal Formation | Solution is not saturated (too much solvent); Solution is supersaturated. | Boil off some solvent to concentrate the solution[6]; Scratch the inner wall of the flask or add a seed crystal to induce crystallization.[6] |

| Oily Product | Presence of impurities; Incorrect recrystallization solvent. | Wash the crude product thoroughly; Perform small-scale solubility tests to find a more suitable recrystallization solvent system.[6] |

| Dark Color | Residual bromine or oxidized impurities. | Ensure complete washing of the crude product; Consider treating the recrystallization solution with a small amount of activated carbon. |

Conclusion

The synthesis of 3,5-Dibromo-pyridine-2,6-diamine hydrobromide via direct bromination of 2,6-diaminopyridine is a robust and efficient method. Success hinges on careful control of reaction temperature, slow addition of reagents, and adherence to stringent safety protocols due to the hazardous nature of bromine. The provided protocol, grounded in established principles of electrophilic aromatic substitution and purification techniques, offers a reliable path for researchers to obtain this valuable chemical intermediate for applications in drug discovery and advanced material synthesis.

References

-

Slideshare. (n.d.). Bromine handling and safety. Retrieved from [Link][7]

-

Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water. Retrieved from [Link][1]

-

Centers for Disease Control and Prevention. (2024). Bromine. Chemical Emergencies. Retrieved from [Link][3]

-

Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link][2]

-

Gujarat Alkalies and Chemicals Limited. (2021). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). Retrieved from [Link][4]

-

Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-Diaminopyridine. Organic Syntheses Procedure. Retrieved from [Link][5]

Sources

- 1. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 2. carlroth.com [carlroth.com]

- 3. Bromine | Chemical Emergencies | CDC [cdc.gov]

- 4. tatachemicals.com [tatachemicals.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Bromine handling and safety | DOCX [slideshare.net]

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dibromo-pyridine-2,6-diamine Hydrobromide

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3,5-Dibromo-pyridine-2,6-diamine hydrobromide (CAS No. 1276615-05-4), a key intermediate in pharmaceutical and materials science research. While empirical data for this specific salt is not extensively published, this document, grounded in established analytical principles for pyridine-based active pharmaceutical ingredients (APIs), furnishes a robust framework for its characterization. We present detailed, field-proven protocols for determining critical parameters such as molecular structure, solubility, acid-base characteristics, thermal stability, and spectroscopic profile. The causality behind each experimental choice is elucidated, providing researchers, scientists, and drug development professionals with a self-validating system for the thorough physicochemical analysis of this compound.

Introduction and Molecular Overview

3,5-Dibromo-pyridine-2,6-diamine hydrobromide is a polysubstituted pyridine derivative. The pyridine core, a six-membered aromatic heterocycle, is rendered electron-deficient by the nitrogen atom, influencing its chemical reactivity and physical properties. The substituents—two bromine atoms and two amino groups—impart a unique electronic and steric profile. The bromine atoms are strongly electron-withdrawing, while the amino groups are electron-donating through resonance. This electronic interplay governs the molecule's reactivity, intermolecular interactions, and basicity.

The formation of a hydrobromide salt by protonating one of the nitrogen atoms (most likely a pyridine ring nitrogen, given the electron-donating nature of the amino groups enhancing its basicity) is a common strategy in drug development to improve solubility and stability.[1] This guide will detail the necessary experimental workflows to fully characterize this salt form.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | 3,5-dibromo-2,6-diaminopyridin-1-ium bromide | N/A |

| CAS Number | 1276615-05-4 | [2][3][4] |

| Molecular Formula | C₅H₆Br₃N₃ | [2][4][5] |

| Molecular Weight | 347.84 g/mol | N/A |

| SMILES | NC1=NC(N)=C(C=C1Br)Br.Br | N/A |

graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];N1 [label="N", pos="0,1!", fontcolor="#202124"]; C2 [label="C", pos="-0.87,0.5!", fontcolor="#202124"]; C3 [label="C", pos="-0.87,-0.5!", fontcolor="#202124"]; C4 [label="C", pos="0,-1!", fontcolor="#202124"]; C5 [label="C", pos="0.87,-0.5!", fontcolor="#202124"]; C6 [label="C", pos="0.87,0.5!", fontcolor="#202124"];

N2_amine [label="NH₂", pos="-1.74,1!", fontcolor="#202124"]; Br3 [label="Br", pos="-1.74,-1!", fontcolor="#202124"]; H4 [label="H", pos="0,-1.8!", fontcolor="#202124"]; Br5 [label="Br", pos="1.74,-1!", fontcolor="#202124"]; N6_amine [label="NH₂", pos="1.74,1!", fontcolor="#202124"]; HBr [label="+ HBr", pos="2.5,0!", fontcolor="#EA4335", fontsize=18];

N1 -- C2 [len=1.2]; C2 -- C3 [len=1.2]; C3 -- C4 [len=1.2]; C4 -- C5 [len=1.2]; C5 -- C6 [len=1.2]; C6 -- N1 [len=1.2];

C2 -- N2_amine [len=1.2]; C3 -- Br3 [len=1.2]; C4 -- H4 [len=1.2]; C5 -- Br5 [len=1.2]; C6 -- N6_amine [len=1.2]; }

Caption: 2D structure of 3,5-Dibromo-pyridine-2,6-diamine and its hydrobromide salt.

Crystallographic and Structural Analysis

The definitive three-dimensional arrangement of atoms and intermolecular interactions in the solid state is determined by Single-Crystal X-ray Diffraction (SCXRD). For a hydrobromide salt, this analysis is critical to confirm the site of protonation and to understand the hydrogen-bonding network and other non-covalent interactions, such as π-π stacking, which dictate crystal packing and influence physical properties like melting point and solubility.[6][7]

Experimental Protocol: Single-Crystal X-ray Diffraction

Causality: The goal is to grow single crystals of sufficient quality to diffract X-rays, allowing for the determination of atomic positions with high precision. The choice of solvent system is paramount; a solvent in which the compound has moderate solubility, combined with slow evaporation, cooling, or vapor diffusion, is typically employed to promote ordered crystal growth over rapid precipitation.

-

Crystal Growth:

-

Dissolve 5-10 mg of 3,5-Dibromo-pyridine-2,6-diamine hydrobromide in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture like ethanol/water) at a slightly elevated temperature.

-

Filter the solution to remove any particulate matter.

-

Allow the solution to cool slowly to room temperature, followed by slow evaporation in a loosely covered vial over several days to weeks.

-

Alternative methods include vapor diffusion, where a less soluble "anti-solvent" (e.g., diethyl ether) is allowed to slowly diffuse into the primary solvent chamber.

-

-

Data Collection:

-

Select a suitable, defect-free single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

-

Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) at a controlled temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.[6]

-

-

Structure Solution and Refinement:

-

Process the collected data (integration and scaling).

-

Solve the structure using direct methods or Patterson methods to locate the positions of the heavy atoms (bromine).

-

Refine the structural model using full-matrix least-squares on F². Locate lighter atoms (C, N) from the difference Fourier map. Hydrogen atoms can often be located in the difference map or placed in calculated positions.

-

Self-Validation: The final refined structure should have low residual factors (R1, wR2) and a goodness-of-fit (GooF) value close to 1. The accurate location of the proton on a nitrogen atom and the presence of a bromide counter-ion will confirm the salt's formation. Advanced techniques like Hirshfeld Atom Refinement can provide even more precise proton locations.[8]

-

Caption: Experimental workflow for Single-Crystal X-ray Diffraction analysis.

Solubility Profile

Solubility is a critical parameter for any compound intended for pharmaceutical use. For an ionizable molecule like 3,5-Dibromo-pyridine-2,6-diamine hydrobromide, solubility is highly pH-dependent. The Biopharmaceutics Classification System (BCS) provides a framework for this analysis.[9][10]

Causality: The "shake-flask" method is the gold standard for determining equilibrium solubility.[10][11] It ensures that the solution reaches saturation, providing a thermodynamically accurate measurement. The pH range of 1.2 to 6.8 is chosen to mimic the physiological pH conditions of the human gastrointestinal tract.[10] The structure of the API, with its polar amino groups and potential for hydrogen bonding, suggests that polar protic solvents should be prioritized in initial screens.[12]

Experimental Protocol: Equilibrium pH-Solubility Profile

-

Media Preparation: Prepare aqueous buffer solutions at a minimum of three pH points across the physiological range: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer).[10]

-

Incubation: Add an excess amount of the solid compound to flasks containing each buffer solution. The excess solid ensures that equilibrium is established with the solid phase.

-

Equilibration: Agitate the flasks in a temperature-controlled shaker bath at 37 ± 1 °C until equilibrium is reached (typically 24-48 hours).[10] Periodically sample and analyze the supernatant to confirm that the concentration has reached a plateau.

-

Sample Separation: Separate the undissolved solid from the saturated solution using centrifugation (e.g., 15,000 rpm for 20 minutes) followed by filtration through a 0.45 µm filter. This step is critical to avoid including solid particles in the analysis.

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Solid-State Analysis: After the experiment, recover the remaining solid and analyze it using a technique like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to ensure that the solid form has not changed (e.g., converted to a different polymorph or hydrate) during the experiment. This is a key self-validating step.[10]

| Parameter | Protocol | Rationale |

| Method | Shake-Flask | Gold standard for determining thermodynamic equilibrium solubility.[10][11] |

| Temperature | 37 ± 1 °C | Simulates human physiological temperature.[10] |

| pH Range | 1.2 – 6.8 | Represents the pH environment of the GI tract.[10] |

| Analysis | HPLC-UV | Provides sensitive and specific quantification of the dissolved API. |

| Validation | Post-test solid analysis (PXRD/DSC) | Confirms the physical form of the solid did not change during the test.[10] |

Acid Dissociation Constant (pKa)

The pKa value(s) define the pH at which the compound exists in a 50:50 ratio of its protonated and neutral forms. For 3,5-Dibromo-pyridine-2,6-diamine, there are multiple basic sites: the two amino groups and the pyridine ring nitrogen. The pKa of the hydrobromide salt will dictate its solubility and absorption characteristics.

Causality: The electron-donating amino groups are expected to increase the basicity (raise the pKa) of the pyridine nitrogen compared to unsubstituted pyridine (pKa ≈ 5.2). Conversely, the electron-withdrawing bromine atoms will decrease its basicity. Computational methods can provide excellent initial estimates of pKa values by calculating the free energy differences between the acid and base forms.[13][14] Potentiometric titration is a reliable experimental method for pKa determination.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.01 M) in deionized water or a co-solvent system (e.g., water/methanol) if aqueous solubility is limited.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and then back-titrate with a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point(s) on the titration curve. Specialized software can be used to refine the pKa values from the titration data.

Spectroscopic Characterization

Spectroscopic analysis provides fingerprint identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the chemical structure in solution.

Causality: The chemical shifts (δ) of the protons and carbons are highly sensitive to the electronic environment. For the pyridine ring, protons and carbons alpha to the nitrogen (positions 2 and 6) are the most deshielded (appear at higher ppm).[15] The single aromatic proton is expected to show coupling to the adjacent nitrogen and potentially long-range coupling to other protons. The formation of the hydrobromide salt will cause a significant downfield shift of the signals for the protonated nitrogen and adjacent atoms.

Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. Expect to see signals for the aromatic proton and the amine protons. The aromatic proton signal will likely be a singlet or a finely split multiplet. The amine protons may appear as a broad singlet.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Due to the molecule's symmetry, fewer than 5 carbon signals may be observed. The carbons bonded to bromine will be significantly shifted.

-

2D NMR (COSY, HSQC, HMBC): If the structure needs further confirmation, 2D NMR experiments can establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC).

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio (m/z), confirming the molecular weight and fragmentation pattern.

Protocol:

-

Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to generate ions of the intact molecule.

-

Analysis: In positive ion mode, the spectrum should show a prominent peak corresponding to the cationic form of the molecule [M+H]⁺ (free base, m/z ≈ 266.9). The isotopic pattern will be characteristic of a molecule containing two bromine atoms.

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the thermal stability, melting point, and presence of solvates or hydrates.[16][17]

Causality: TGA measures mass loss as a function of temperature, identifying decomposition temperatures and the loss of volatiles like water or solvent. DSC measures the heat flow into or out of a sample as it is heated, revealing thermal events like melting (endotherm) or decomposition (exotherm).[18]

Experimental Protocol: Simultaneous TGA-DSC

-

Sample Preparation: Place a small amount of the sample (2-5 mg) into an appropriate pan (e.g., alumina or aluminum).

-

Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen at 20-50 mL/min) at a constant heating rate (e.g., 10 °C/min) over a relevant temperature range (e.g., 30 °C to 400 °C).

-

Data Interpretation:

-

TGA Curve: A sharp weight loss indicates decomposition. A gradual weight loss at lower temperatures (<150 °C) may indicate the loss of bound water or solvent.

-

DSC Curve: A sharp endothermic peak is indicative of the melting point. This should be correlated with the TGA data; if significant weight loss occurs at the same temperature, it may be decomposition rather than a true melt. Exothermic events typically correspond to decomposition or crystallization.

-

Conclusion

3,5-Dibromo-pyridine-2,6-diamine hydrobromide is a molecule of significant interest for chemical and pharmaceutical development. This guide outlines a robust, multi-technique approach for its complete physicochemical characterization. By employing the detailed protocols for X-ray crystallography, solubility analysis, pKa determination, spectroscopy, and thermal analysis, researchers can generate the high-quality, reliable data necessary for advancing their research and development objectives. The emphasis on the rationale behind each method and the inclusion of self-validating steps ensures the scientific integrity of the characterization process.

References

-

ECA Academy. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. gmp-compliance.org. Available at: [Link]

-

World Health Organization. Annex 4: WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 937. 2006. Available at: [Link]

-

Krieger, S., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 589-598. Available at: [Link]

-

Bergström, C. A. S., et al. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

Martínez-López, Y., et al. (2007). Theoretical pKa calculations of substituted pyridines. ResearchGate. Available at: [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available at: [Link]

-

Gross, K. C., & Seybold, P. G. (2016). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules, 21(8), 1045. Available at: [Link]

-

Cisneros, G. A., et al. (2020). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A, 124(3), 538-551. Available at: [Link]

-

Saieed, M. S., & Najim, Z. A. (2013). Effect of atomic Charge on pka 's of Substituted pyridines. Journal of Al-Nahrain University, 16(3), 25-32. Available at: [Link]

-

Wardell, S. M., et al. (2015). Synthesis and crystal structure of a new pyridinium bromide salt. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o504–o507. Available at: [Link]

-

PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. Available at: [Link]

-

Bieńko, A., et al. (2019). 4-[(Benzylamino)carbonyl]-1-methylpyridinium halogenide salts: X-ray diffraction study and Hirshfeld surface analysis. Acta Crystallographica Section C: Structural Chemistry, 75(Pt 5), 591-600. Available at: [Link]

-

Hathwar, V. R., et al. (2022). Resolving salt-cocrystal conundrum in multicomponent crystals by using X-ray quantum crystallography. ChemRxiv. Available at: [Link]

-

Phan, C., et al. (2019). (a) Thermogravimetry-differential scanning calorimetry (TG-DSC) plots... ResearchGate. Available at: [Link]

-

Singh, G., & Felix, S. P. (2011). Thermolysis of pyridinium perchlorate salts. ResearchGate. Available at: [Link]

-

Taylor & Francis. Hydrobromide – Knowledge and References. Available at: [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. 1276615-05-4|3,5-DIbromo-pyridine-2,6-diamine hydrobromide|BLD Pharm [bldpharm.com]

- 3. 3,5-Dibromo-pyridine-2,6-diamine hydrobromide | 1276615-05-4 [chemicalbook.com]

- 4. 3,5-Dibromo-pyridine-2,6-diamine hydrobromide | 1276615-05-4 [sigmaaldrich.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 10. who.int [who.int]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 13. researchgate.net [researchgate.net]

- 14. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. azom.com [azom.com]

- 18. researchgate.net [researchgate.net]

3,5-Dibromo-pyridine-2,6-diamine hydrobromide CAS number and structure

An In-Depth Technical Guide to 3,5-Dibromo-pyridine-2,6-diamine Hydrobromide for Advanced Research

Introduction

3,5-Dibromo-pyridine-2,6-diamine hydrobromide is a halogenated pyridine derivative that serves as a highly functionalized and versatile building block in modern synthetic chemistry. Its unique substitution pattern, featuring two nucleophilic amino groups and two reactive bromine atoms on an electron-deficient pyridine core, makes it a valuable intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers in drug discovery and materials science.

The core structure, 2,6-diaminopyridine, is a recognized pharmacophore in medicinal chemistry, known for its role in developing treatments for neurological disorders and as an antiproliferative agent[1][2]. The addition of bromine atoms at the 3 and 5 positions provides strategic handles for further molecular elaboration through cross-coupling reactions, enabling the generation of diverse compound libraries for screening and lead optimization.

Core Compound Identification

-

Chemical Name: 3,5-Dibromo-pyridine-2,6-diamine hydrobromide

-

Molecular Structure:

Physicochemical and Structural Properties

A summary of the key properties for the hydrobromide salt and its corresponding free base is provided below. This data is essential for experimental planning, including reaction stoichiometry calculations and analytical characterization.

| Property | 3,5-Dibromo-pyridine-2,6-diamine Hydrobromide | 3,5-Dibromo-pyridine-2,6-diamine (Free Base) | Reference |

| CAS Number | 1276615-05-4 | 76942-20-6 | [3][5] |

| Molecular Formula | C₅H₆Br₃N₃ | C₅H₅Br₂N₃ | [3][5] |

| Molecular Weight | 347.84 g/mol | 266.92 g/mol | [3][6] |

| SMILES | NC1=NC(N)=C(Br)C(Br)=C1.Br | Nc1nc(N)c(Br)c(Br)c1 | [3] |

| Purity | Typically >95% | Typically >95% | [6] |

| Topological Polar Surface Area | N/A | 64.9 Ų | [5] |

| Hydrogen Bond Donor Count | N/A | 2 | [5] |

| Hydrogen Bond Acceptor Count | N/A | 3 | [5] |

Synthesis and Mechanistic Considerations

The synthesis of 3,5-Dibromo-pyridine-2,6-diamine hydrobromide originates from the functionalization of a pyridine core. A plausible and efficient synthetic strategy involves the direct bromination of the commercially available 2,6-diaminopyridine, followed by salt formation.

Experimental Protocol: Synthesis of 3,5-Dibromo-pyridine-2,6-diamine

This protocol describes the synthesis of the free base, which can be readily converted to the hydrobromide salt.

-

Reaction Setup: To a stirred solution of 2,6-diaminopyridine (1 equivalent) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) (2.2 equivalents) portion-wise at room temperature. The use of NBS is often preferred over liquid bromine for its ease of handling and selectivity.[7]

-

Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS. Neutralize the mixture with a base, such as sodium bicarbonate or sodium hydroxide, until the pH is approximately 8-9.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3,5-Dibromo-pyridine-2,6-diamine.

-

Salt Formation: To form the hydrobromide salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., ethanol or diethyl ether) and add a solution of hydrobromic acid (1 equivalent) dropwise. The hydrobromide salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Causality and Experimental Rationale

-

Choice of Brominating Agent: N-bromosuccinimide (NBS) is an effective electrophilic brominating agent for activated aromatic rings like 2,6-diaminopyridine. The two amino groups are strong activating, ortho-, para-directing groups, making the 3 and 5 positions highly susceptible to electrophilic substitution.

-

Solvent: Acetic acid is a common solvent for bromination as it can protonate the pyridine nitrogen, further modulating the ring's reactivity, and is polar enough to dissolve the starting materials.

-

Stoichiometry: A slight excess of NBS (2.2 equivalents) is used to ensure the complete dibromination of the substrate.

Reactivity and Synthetic Utility

The synthetic value of 3,5-Dibromo-pyridine-2,6-diamine stems from the distinct reactivity of its functional groups. The bromine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions, while the amino groups can undergo various transformations.

Sources

- 1. nbinno.com [nbinno.com]

- 2. US7423051B2 - 2,6-diaminopyridine derivatives - Google Patents [patents.google.com]

- 3. 1276615-05-4|3,5-DIbromo-pyridine-2,6-diamine hydrobromide|BLD Pharm [bldpharm.com]

- 4. 3,5-Dibromo-pyridine-2,6-diamine hydrobromide | 1276615-05-4 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. synchem.de [synchem.de]

- 7. heteroletters.org [heteroletters.org]

Solubility Profile of 3,5-Dibromo-pyridine-2,6-diamine Hydrobromide: A Technical Guide to Characterization in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3,5-Dibromo-pyridine-2,6-diamine hydrobromide (CAS 1276615-05-4) in organic solvents.[1][2] As a brominated diamino-pyridine derivative in its salt form, this compound presents a unique solubility profile critical to its application in pharmaceutical development and organic synthesis. This document moves beyond a simple data sheet, offering a deep dive into the physicochemical principles governing its solubility. It provides researchers with the foundational knowledge and practical methodologies required to systematically evaluate its solubility, enabling informed solvent selection for synthesis, purification, and formulation.

Introduction: Understanding the Molecule

3,5-Dibromo-pyridine-2,6-diamine hydrobromide is a heterocyclic compound featuring a pyridine core substituted with two bromine atoms and two amine functional groups. Its designation as a hydrobromide salt indicates that one of the basic nitrogen centers is protonated, forming an ionic bond with a bromide counter-ion. This salt form is a critical determinant of its physical properties and is often employed to enhance aqueous solubility and stability in active pharmaceutical ingredients (APIs).[3][4]

The interplay of its structural features governs its solubility:

-

Pyridine Ring: A polar aromatic heterocycle.

-

Amino Groups (-NH2): Capable of acting as both hydrogen bond donors and acceptors.

-

Bromo Substituents (-Br): Increase molecular weight and introduce lipophilic character, while also being capable of halogen bonding.

-

Hydrobromide Salt Form: The ionic nature of the molecule suggests a preference for polar solvents that can effectively solvate the charged species and overcome the crystal lattice energy of the solid salt.[4]

Predicting the solubility of such a multi-functional molecule requires a systematic approach, beginning with an understanding of solvent properties.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction. For an ionic compound like 3,5-Dibromo-pyridine-2,6-diamine hydrobromide, solubility is a function of the solvent's ability to disrupt the crystal lattice and solvate the resulting ions.

The Role of Solvent Polarity and Dielectric Constant

Solvents with a high dielectric constant are more effective at separating ions and reducing the electrostatic forces that hold the crystal lattice together.[5] Therefore, a higher degree of solubility is anticipated in polar solvents. We can categorize potential solvents to guide our experimental design:

-

Polar Protic Solvents: (e.g., water, methanol, ethanol, isopropanol). These solvents possess O-H or N-H bonds and can act as hydrogen bond donors and acceptors. They are particularly effective at solvating both the cation (the protonated pyridine derivative) and the bromide anion.

-

Polar Aprotic Solvents: (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile). These solvents have high dipole moments but lack O-H or N-H bonds. They are excellent at solvating cations but are less effective at solvating small anions like bromide.

-

Nonpolar Solvents: (e.g., Toluene, Hexanes, Diethyl Ether). These solvents have low dielectric constants and lack the ability to form strong interactions with ionic species. Solubility is expected to be very low in these solvents.

The pKa and pH Effect

The solubility of an ionizable compound is highly dependent on the pH of the medium.[6][7] While this is most pronounced in aqueous solutions, the acidic or basic nature of organic solvents or impurities can also play a role. As a hydrobromide salt of a basic compound, 3,5-Dibromo-pyridine-2,6-diamine hydrobromide's solubility can be influenced by the solvent's ability to accept or donate a proton. In basic solvents, the salt may deprotonate to its free base form, which could have drastically different solubility characteristics—likely lower solubility in polar solvents and higher solubility in nonpolar solvents compared to the salt form.

The following diagram illustrates the logical relationship between the compound's properties and expected solubility trends.

Caption: Relationship between compound properties, solvent characteristics, and predicted solubility.

Experimental Determination of Solubility

A systematic experimental approach is essential for accurately quantifying the solubility of 3,5-Dibromo-pyridine-2,6-diamine hydrobromide. The equilibrium shake-flask method is a reliable and widely accepted technique.[8][9]

Recommended Materials and Equipment

-

Solute: 3,5-Dibromo-pyridine-2,6-diamine hydrobromide (ensure purity is characterized).

-

Solvents: A selection of high-purity organic solvents from different classes (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, DMSO, DMF, Tetrahydrofuran (THF), Toluene).

-

Equipment: Analytical balance, vials with screw caps, orbital shaker or rotator, constant temperature chamber or water bath, centrifuge, syringes and filters (0.22 µm or 0.45 µm PTFE), and a validated analytical instrument for quantification (e.g., HPLC-UV, UPLC).[10][11]

Step-by-Step Experimental Protocol

-

Preparation: Add an excess amount of the solid compound to a series of vials. The "excess" is critical to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately dispense a known volume or mass of the selected organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the slurries to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments can determine the minimum time required.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a chemically compatible syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved micro-particles. Perform a gravimetric or volumetric dilution of the filtrate with an appropriate solvent to bring the concentration within the analytical instrument's calibration range.

-

Quantification: Analyze the diluted sample using a validated HPLC or UPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

The following workflow diagram outlines the experimental process.

Caption: Experimental workflow for equilibrium solubility determination.

Data Presentation and Interpretation

The quantitative results from the experimental protocol should be compiled into a clear, structured table for easy comparison and analysis.

Table 1: Solubility of 3,5-Dibromo-pyridine-2,6-diamine Hydrobromide in Various Organic Solvents at 25 °C

| Solvent Class | Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Observations |

| Polar Protic | Methanol | 32.7 | [Experimental Data] | e.g., Clear solution |

| Ethanol | 24.5 | [Experimental Data] | ||

| Isopropanol | 19.9 | [Experimental Data] | ||

| Polar Aprotic | DMSO | 46.7 | [Experimental Data] | |

| DMF | 36.7 | [Experimental Data] | ||

| Acetonitrile | 37.5 | [Experimental Data] | ||

| Acetone | 20.7 | [Experimental Data] | ||

| Less Polar | THF | 7.6 | [Experimental Data] | e.g., Sparingly soluble |

| Nonpolar | Toluene | 2.4 | [Experimental Data] | e.g., Insoluble |

| Hexane | 1.9 | [Experimental Data] | e.g., Insoluble |

Interpreting the Results:

-

High Solubility in Polar Protic Solvents: Would confirm the dominant role of the ionic salt character and hydrogen bonding in the dissolution process.

-

Moderate to High Solubility in Polar Aprotic Solvents: Would indicate that dipole-ion interactions are sufficient for solvation, even without hydrogen bond donation from the solvent.

-

Low to Negligible Solubility in Nonpolar Solvents: An expected result for a salt, confirming that van der Waals forces are insufficient to overcome the crystal lattice energy.

Conclusion for the Research Professional

The solubility of 3,5-Dibromo-pyridine-2,6-diamine hydrobromide is a critical parameter that dictates its utility in various applications. While its salt structure suggests a strong preference for polar solvents, empirical determination is non-negotiable for accurate process development and formulation. By combining a theoretical understanding of its physicochemical properties with the rigorous experimental protocol outlined in this guide, researchers can systematically characterize its solubility profile. This enables the selection of optimal solvent systems, accelerating research and development timelines and ensuring the robustness of downstream processes.

References

- Vertex AI Search. (n.d.). Pyridine - Solubility of Things.

- ChemicalBook. (n.d.). 3,5-Dibromo-pyridine-2,6-diamine hydrobromide | 1276615-05-4.

- National Center for Biotechnology Information. (n.d.). Pyridine - Some Industrial Chemicals. Bookshelf.

- Consolidated Chemical. (n.d.). Pyridine – High-Purity Solvent.

- chemeurope.com. (n.d.). Pyridine.

- General Chemistry Lab. (n.d.).

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- ACS Publications. (n.d.).

- World Health Organiz

- Unipd. (2024). Predicting drug solubility in organic solvents mixtures.

- World Health Organization. (2018).

- National Center for Biotechnology Information. (n.d.). 3,5-Dibromo-2,6-dimethylpyridine | C7H7Br2N | CID 817217. PubChem.

- MDPI. (n.d.).

- Sigma-Aldrich. (n.d.). 3,5-Dibromo-pyridine-2,6-diamine hydrobromide | 1276615-05-4.

- BOC Sciences. (n.d.).

- Guidechem. (n.d.). 3,5-dibromopyridine 625-92-3 wiki.

- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).

- International Journal of Novel Research and Development. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.

- Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs.

- Chem-Impex. (n.d.). 2,6-Dibromo-3,5-dimethylpyridine.

- ACS Publications. (2025).

- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.

- National Center for Biotechnology Information. (n.d.). 2,6-Diaminopyridine | C5H7N3 | CID 8861. PubChem.

- Chemsrc. (2025). 3,5-dibromopyridine-2,6-diamine | CAS#:76942-20-6.

- National Center for Biotechnology Information. (n.d.). 3-Amino-2,6-dibromopyridine | C5H4Br2N2 | CID 817678. PubChem.

- ChemicalBook. (2025). 2,6-Dibromopyridine | 626-05-1.

- Jubilant Ingrevia. (n.d.). 3,5-Dibromopyridine.

- Thermo Fisher Scientific. (n.d.). 3,5-Dibromopyridine, 98+% 25 g | Buy Online | Thermo Scientific Chemicals.

- Organic Syntheses. (n.d.). 2,3-diaminopyridine.

Sources

- 1. 3,5-Dibromo-pyridine-2,6-diamine hydrobromide | 1276615-05-4 [chemicalbook.com]

- 2. 3,5-Dibromo-pyridine-2,6-diamine hydrobromide | 1276615-05-4 [sigmaaldrich.com]

- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjpdft.com [rjpdft.com]

- 5. ijnrd.org [ijnrd.org]

- 6. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 7. ascendiacdmo.com [ascendiacdmo.com]

- 8. who.int [who.int]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 11. research.unipd.it [research.unipd.it]

Spectroscopic Characterization of 3,5-Dibromo-pyridine-2,6-diamine Hydrobromide: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for 3,5-Dibromo-pyridine-2,6-diamine hydrobromide (CAS No. 1276615-05-4). As a key intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors for cancer therapy, a thorough understanding of its structural and electronic properties is paramount for researchers and drug development professionals.[1] This document will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

While direct experimental spectra for the hydrobromide salt are not widely published, this guide will leverage data from the free base, 3,5-Dibromo-pyridine-2,6-diamine (CAS No. 76942-20-6), and related halogenated pyridine compounds to provide a robust predictive analysis.[2][3] Understanding the spectroscopic signatures of the core molecule is the first critical step in quality control, reaction monitoring, and structural elucidation.

Molecular Structure and Key Features

3,5-Dibromo-pyridine-2,6-diamine hydrobromide possesses a highly substituted pyridine ring. The presence of two bromine atoms and two primary amine groups significantly influences the electronic environment of the aromatic ring. The hydrobromide salt form means that one of the nitrogen atoms, most likely the pyridine ring nitrogen, is protonated. This protonation will have a discernible effect on the spectroscopic data, particularly in NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 3,5-Dibromo-pyridine-2,6-diamine hydrobromide, both ¹H and ¹³C NMR will provide critical information about the molecular framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, with distinct signals for the aromatic proton and the amine protons. The protonation of the pyridine nitrogen will lead to a general downfield shift for the ring proton compared to the free base due to the increased electron-withdrawing nature of the positively charged ring.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3,5-Dibromo-pyridine-2,6-diamine hydrobromide in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for compounds with exchangeable protons (NH₂) as it allows for their observation.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32 (adjust for optimal signal-to-noise)

-

Relaxation delay: 1-2 seconds

-

Pulse angle: 30-45 degrees

-

Spectral width: -2 to 12 ppm

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Interpretation of the Predicted ¹H NMR Spectrum:

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.0 - 8.5 | Singlet (s) | 1H | H-4 (aromatic) | The sole proton on the pyridine ring is flanked by two bromine atoms, resulting in a singlet. The electron-withdrawing effect of the bromines and the protonated ring nitrogen will cause a significant downfield shift. |

| ~ 7.0 - 7.5 | Broad Singlet (br s) | 4H | -NH₂ | The protons of the two primary amine groups are expected to be chemically equivalent and will appear as a broad singlet. The chemical shift can be variable and is dependent on concentration, temperature, and solvent. |

| ~ 12.0 - 14.0 | Very Broad Singlet (br s) | 1H | N-H⁺ (pyridinium) | The proton on the positively charged pyridine nitrogen will be highly deshielded and will appear as a very broad signal at a low field. Its observation may depend on the solvent and water content. |

Causality in Experimental Choices: The choice of DMSO-d₆ as a solvent is crucial. Protic solvents like D₂O would lead to the rapid exchange of the amine and pyridinium protons with deuterium, causing their signals to disappear from the spectrum. DMSO-d₆, being aprotic, slows down this exchange, allowing for the observation of these key functional groups.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the symmetry of the molecule, only three distinct signals are expected for the pyridine ring carbons.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance)

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 200 ppm

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Interpretation of the Predicted ¹³C NMR Spectrum:

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~ 150 - 155 | C2, C6 | These carbons are bonded to the electron-donating amine groups and the ring nitrogen. The protonation of the ring nitrogen will cause a downfield shift. |

| ~ 105 - 110 | C3, C5 | These carbons are directly attached to the electronegative bromine atoms, leading to a significant upfield shift due to the heavy atom effect, but the overall electronic environment will dictate the final position. |

| ~ 140 - 145 | C4 | This carbon is situated between the two bromine atoms and is expected to be downfield shifted relative to the C3/C5 positions. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 3,5-Dibromo-pyridine-2,6-diamine hydrobromide will be characterized by vibrations associated with the amine groups, the aromatic ring, and the C-Br bonds.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Scan range: 4000 - 400 cm⁻¹

-

Number of scans: 16-32

-

Resolution: 4 cm⁻¹

-

-

Data Processing: A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum.

Interpretation of the Predicted IR Spectrum:

| Wavenumber (cm⁻¹) | Vibration Type | Description |

| 3400 - 3200 | N-H Stretch | The primary amine groups will show two distinct stretching bands in this region, corresponding to the symmetric and asymmetric stretches. These bands are often broad. |

| 3100 - 3000 | C-H Stretch (aromatic) | A weak to medium band corresponding to the stretching of the C-H bond on the pyridine ring. |

| ~ 1640 - 1580 | C=C and C=N Stretch | Vibrations of the aromatic pyridine ring. These are often sharp and of medium to strong intensity. |

| ~ 1600 - 1500 | N-H Bend | The scissoring vibration of the primary amine groups. |

| ~ 1300 - 1000 | C-N Stretch | Stretching vibrations of the C-NH₂ bonds. |

| Below 800 | C-Br Stretch | The carbon-bromine stretching vibrations typically appear in the fingerprint region and can be difficult to assign definitively without comparative analysis. |

The presence of the hydrobromide will likely introduce broad absorption features in the 2500-3000 cm⁻¹ region due to the N-H⁺ stretching of the pyridinium ion.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is invaluable for confirming the molecular weight and gaining insights into the molecule's structure.

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Use a mass spectrometer equipped with an ESI source.

-

Acquisition Parameters:

-

Ionization mode: Positive ion mode to observe the protonated molecule.

-

Mass range: m/z 50 - 500

-

Capillary voltage and other source parameters should be optimized for the compound.

-

Interpretation of the Predicted Mass Spectrum:

The most crucial piece of information from the mass spectrum will be the molecular ion peak. For the free base, 3,5-Dibromo-pyridine-2,6-diamine, the molecular formula is C₅H₅Br₂N₃, with a monoisotopic mass of approximately 264.88 g/mol .[2]

In positive ion ESI-MS, the observed species would be the protonated free base, [M+H]⁺, where M is the free base. The hydrobromide salt will dissociate in solution, and the bromide ion will likely not be observed in positive ion mode.

Expected Molecular Ion Peaks:

Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with a mass difference of approximately 2 Da.

-

[M+H]⁺: A cluster of peaks around m/z 266, 268, and 270 with a relative intensity ratio of approximately 1:2:1.

-

m/z 266: [C₅H₆⁷⁹Br₂N₃]⁺

-

m/z 268: [C₅H₆⁷⁹Br⁸¹BrN₃]⁺

-

m/z 270: [C₅H₆⁸¹Br₂N₃]⁺

-

This isotopic signature is a definitive confirmation of the presence of two bromine atoms in the molecule.

Fragmentation Pattern:

While detailed fragmentation analysis would require high-resolution MS/MS studies, some predictable fragmentation pathways include the loss of bromine radicals (•Br) or hydrogen bromide (HBr).

Caption: Predicted major fragmentation pathways for 3,5-Dibromo-pyridine-2,6-diamine.

Conclusion

The spectroscopic characterization of 3,5-Dibromo-pyridine-2,6-diamine hydrobromide is essential for its application in research and development. This guide provides a comprehensive prediction of its NMR, IR, and MS spectra based on fundamental principles and data from structurally related compounds. The key identifying features will be the simple ¹H NMR spectrum with a single aromatic proton, the characteristic N-H stretches in the IR spectrum, and the distinctive 1:2:1 isotopic pattern in the mass spectrum confirming the presence of two bromine atoms. These predictive data serve as a valuable reference for scientists working with this important chemical intermediate.

References

-

Semantic Scholar. Spectroscopic and thermodynamic studies of pyridine compounds—V: Vibrational spectra and assignments for γ-Picoline and γ-picoline-d7. Available at: [Link]

-

PMC. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Available at: [Link]

-

Science. Halogenation of the 3-position of pyridines through Zincke imine intermediates. Available at: [Link]

-

ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Available at: [Link]

-

ACS Publications. Halogen complexes of pyridines. A proton and carbon-13 nuclear magnetic resonance study. Available at: [Link]

-

The Royal Society of Chemistry. Experimental section Materials and synthesis 3,5-Dibromopyridine, 4-bromotoluene, Ni(NO3)2·6H2O, Fe(NO3)3·9H2O and N,N -. Available at: [Link]

-

NIST WebBook. 3,5-Dibromopyridine. Available at: [Link]

-

MySkinRecipes. 3,5-Dibromopyridine-2,6-diamine. Available at: [Link]

-

PubChem. 2,6-Dibromopyridine. Available at: [Link]

-

ResearchGate. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Available at: [Link]

-

JOURNAL OF INDIAN RESEARCH. INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Available at: [Link]

-

Semantic Scholar. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Available at: [Link]

-

NIST WebBook. Pyridine, 2,6-diamino-4-[(diphenylmethyl)amino]-3-nitro-. Available at: [Link]

Sources

The Alchemical Architect's Toolkit: A Guide to Starting Materials for Heterocyclic Synthesis

Foreword: The Ubiquitous Heterocycle

In the grand tapestry of organic chemistry, heterocyclic compounds represent a vibrant and indispensable thread. These cyclic structures, incorporating at least one heteroatom within their ring, form the backbone of countless natural products, pharmaceuticals, agrochemicals, and functional materials.[1][2] Their prevalence in blockbuster drugs, from antibiotics like penicillin to anticancer agents such as imatinib, underscores their profound impact on human health and well-being.[3][4] This guide is crafted for the discerning researcher, scientist, and drug development professional, offering an in-depth exploration of the fundamental building blocks—the starting materials—that serve as the genesis for the synthesis of these remarkable molecules. We will delve into the strategic selection of these precursors, the mechanistic underpinnings of their reactivity, and the elegant synthetic transformations that breathe life into complex heterocyclic scaffolds.

I. The Workhorses of Nitrogen Heterocycle Synthesis

Nitrogen-containing heterocycles are arguably the most pervasive class of heterocyclic compounds in medicinal chemistry.[2][5] Their synthesis is a mature field, yet one that continually evolves with the discovery of novel methodologies and the demand for increasingly complex molecular architectures. At the heart of these syntheses lie a handful of versatile and reliable starting materials.

1,4-Dicarbonyl Compounds: The Gateway to Five-Membered Aromatic Heterocycles

The 1,4-dicarbonyl motif is a cornerstone in the synthesis of pyrroles, furans, and thiophenes through the celebrated Paal-Knorr synthesis.[6][7] This seemingly simple substrate holds the key to constructing the five-membered ring through a cyclization-dehydration cascade.

Causality in Experimental Choice: The choice of a 1,4-diketone as a starting material is predicated on the inherent electrophilicity of its two carbonyl carbons. This dual reactivity allows for a sequential or concerted reaction with a dinucleophile to forge the heterocyclic ring. The distance between the two carbonyl groups is critical; the 1,4-relationship perfectly preorganizes the molecule for the formation of a five-membered ring with minimal ring strain.

Featured Synthesis: The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr pyrrole synthesis is a robust and versatile method for the preparation of substituted pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[6][8]

Mechanism: The reaction is typically catalyzed by a weak acid and proceeds through the initial formation of a hemiaminal, followed by a second intramolecular nucleophilic attack of the amine on the remaining carbonyl group. Subsequent dehydration of the resulting cyclic intermediate yields the aromatic pyrrole.[8]

Caption: Paal-Knorr Pyrrole Synthesis Workflow.

Experimental Protocol: Synthesis of 1,2,5-Triphenylpyrrole

-

To a solution of 1,4-diphenyl-1,4-butanedione (1.0 g, 4.2 mmol) in glacial acetic acid (20 mL) is added aniline (0.43 g, 4.6 mmol).

-

The reaction mixture is heated at reflux for 2 hours.

-

After cooling to room temperature, the mixture is poured into water (100 mL).

-

The resulting precipitate is collected by vacuum filtration, washed with water, and recrystallized from ethanol to afford the pure 1,2,5-triphenylpyrrole.

Phenylhydrazines and Carbonyls: The Genesis of Indoles

The Fischer indole synthesis, a venerable name reaction discovered in 1883, remains a premier method for the construction of the indole nucleus, a privileged scaffold in medicinal chemistry.[9][10][11] This powerful transformation utilizes a phenylhydrazine and an aldehyde or ketone as its fundamental building blocks.[9][12][13]

Causality in Experimental Choice: The selection of a phenylhydrazine is crucial as it provides the nitrogen atom and the benzene ring of the final indole product. The carbonyl compound, which must possess at least two alpha-hydrogens, dictates the substitution pattern on the pyrrole ring of the indole.[9] The reaction is driven by the formation of a stable aromatic indole system.[12]

Featured Synthesis: The Fischer Indole Synthesis

This acid-catalyzed reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[10][10]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole.[11][12][13]

Mechanism: The key step is the acid-catalyzed rearrangement of the enamine tautomer of the phenylhydrazone, which breaks the N-N bond and forms a new C-C bond, setting the stage for the subsequent cyclization.[9]

Caption: Fischer Indole Synthesis Workflow.

Experimental Protocol: Synthesis of 2-Phenylindole

-

A mixture of phenylhydrazine (1.08 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in polyphosphoric acid (10 g) is heated at 100 °C for 1 hour.

-

The reaction mixture is cooled to room temperature and then poured onto crushed ice (50 g).

-

The resulting solid is collected by filtration, washed with water, and recrystallized from ethanol to yield 2-phenylindole.

β-Ketoesters, Aldehydes, and Ammonia: A Symphony of Components for Pyridines

The Hantzsch pyridine synthesis, a classic multi-component reaction, provides a straightforward and efficient route to dihydropyridines, which can be readily oxidized to pyridines.[14][15] This reaction brings together an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[14][16]

Causality in Experimental Choice: The elegance of the Hantzsch synthesis lies in its convergence. The β-ketoester serves a dual role: one molecule participates in a Knoevenagel condensation with the aldehyde, while the other forms an enamine with ammonia.[15] These two reactive intermediates then combine in a Michael addition, followed by cyclization and dehydration to construct the dihydropyridine ring.[15]

Featured Synthesis: The Hantzsch Pyridine Synthesis

The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which is often oxidized in a subsequent step to furnish the aromatic pyridine ring, the driving force for this final transformation being aromatization.[14]

Mechanism: The reaction proceeds through the formation of an enamine and an α,β-unsaturated carbonyl compound, which then undergo a Michael addition. The resulting intermediate cyclizes and dehydrates to form the dihydropyridine.

Caption: Hantzsch Thiazole Synthesis Workflow.

Experimental Protocol: Synthesis of 2,4-Dimethylthiazole

-

To a solution of thioacetamide (0.75 g, 10 mmol) in ethanol (20 mL) is added chloroacetone (0.93 g, 10 mmol).

-

The mixture is heated at reflux for 1 hour.

-

The solvent is removed under reduced pressure, and the residue is treated with a saturated solution of sodium bicarbonate.

-

The product is extracted with diethyl ether, and the organic layer is dried over anhydrous sodium sulfate.

-

The solvent is evaporated to give 2,4-dimethylthiazole.

Data Summary

| Synthesis Name | Heterocycle | Key Starting Materials | Key Features |

| Paal-Knorr Pyrrole Synthesis | Pyrrole | 1,4-Dicarbonyl, Primary Amine/Ammonia | Forms five-membered aromatic heterocycles; acid-catalyzed. [6][8] |

| Fischer Indole Synthesis | Indole | Phenylhydrazine, Aldehyde/Ketone | Constructs the indole nucleus; involves a-[10][10]sigmatropic rearrangement. [9][11][12] |

| Hantzsch Pyridine Synthesis | Pyridine | β-Ketoester, Aldehyde, Ammonia | Multi-component reaction; initially forms a dihydropyridine. [14][15][16] |

| Hantzsch Thiazole Synthesis | Thiazole | α-Haloketone, Thioamide | Utilizes the dual electrophilicity of α-haloketones. [17] |

Conclusion: The Art and Science of Precursor Selection

The synthesis of heterocyclic compounds is a testament to the ingenuity of organic chemists. The ability to construct complex molecular architectures from relatively simple and readily available starting materials is a skill honed through a deep understanding of reaction mechanisms and the principles of reactivity. The starting materials discussed herein represent but a fraction of the vast arsenal available to the synthetic chemist. However, their versatility, reliability, and the wealth of established protocols surrounding their use make them indispensable tools in the quest for novel therapeutics, advanced materials, and a deeper understanding of the chemical world. The judicious selection of the appropriate starting material is the critical first step in any successful synthetic endeavor, a decision that ultimately dictates the efficiency, elegance, and outcome of the entire synthetic route.

References

-

Heterocyclic Enamines: The Versatile Intermediates in the Synthesis of Heterocyclic Compounds and Natural Products. Ingenta Connect. [Link]

-

Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. [Link]

-

Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. [Link]

-

α-Halo ketone - Wikipedia. [Link]

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]

-

Synthetic Access to Aromatic α-Haloketones. MDPI. [Link]

-

Heterocycles in Medicinal Chemistry. PMC - PubMed Central - NIH. [Link]

-

Hantzsch pyridine synthesis - Wikipedia. [Link]

-

A Review on Medicinally Important Heterocyclic Compounds. [Link]

-

Solid-Phase Synthesis of Heterocycles with α-Haloketones as the Key Building Blocks. [Link]

-

Hantzsch pyridine synthesis. [Link]

-

MEDICINAL AND BIOLOGICAL PROMINENCE OF HETEROCYCLIC COMPOUNDS. IIP Series. [Link]

-

Fischer indole synthesis - chemeurope.com. [Link]

-

α-Haloketones as versatile building blocks in organic synthesis. ResearchGate. [Link]

-

Paal–Knorr synthesis - Wikipedia. [Link]

-

Applications of Heterocyclic Compounds in Pharmaceuticals. Reachem. [Link]

-

Recent Progress in the Synthesis of Heterocycles Based on 1,3-Diketones. ResearchGate. [Link]

-

Fischer indole synthesis - Wikipedia. [Link]

-

Synthesis of Oxygen Heterocycles via Aromatic C-O Bond Formation Using Arynes. NIH. [Link]

-

How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound? LookChem. [Link]

-

(PDF) Alkylation by Enamine for Synthesis of some heterocyclic compounds. ResearchGate. [Link]

-

Enamine, enamide synthesis. Organic Chemistry Portal. [Link]

-

Heterocyclic Compounds in Drug Discovery and Their Medical Applications. MDPI. [Link]

-

Direct C–C Bond Cleavage of 1,3-Dicarbonyl Compounds as a Single-Carbon Synthon: Synthesis of 2-Aryl-4-quinolinecarboxylates | Organic Letters. ACS Publications. [Link]

-

Recent Progress in the Synthesis of Heterocycles based on 1,3-diketones. PubMed. [Link]

-

Hantzsch Pyridine Synthesis | PDF. Scribd. [Link]

-

Hantzsch pyridine synthesis - overview. ChemTube3D. [Link]

-

Imines and Enamines in Heterocycles and Biochemistry. YouTube. [Link]

-

Dicarbonyl compounds in the synthesis of heterocycles under green conditions. [Link]

-

Pyrrole synthesis. Organic Chemistry Portal. [Link]

-

Enamines. Master Organic Chemistry. [Link]

-

The synthesis of sulfur‐containing heterocycles using elemental sulfur (S8). ResearchGate. [Link]

-

Knorr pyrrole synthesis - Wikipedia. [Link]

-

Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. PubMed Central. [Link]

-

Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity. [Link]

-

Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. [Link]

-

Full article: Multiple nitrogen-containing heterocycles: Metal and non-metal assisted synthesis. Taylor & Francis Online. [Link]

-

Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. [Link]

-

Synthesis of sulfur-containing heterocycles via ring enlargement. PubMed. [Link]

-

Synthesis of sulfur-containing heterocycles via disulfide intermediates. [Link]

-

One-pot synthesis of sulfur heterocycles from simple organic substrates. Arkivoc. [Link]

-

Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. RSC Publishing - The Royal Society of Chemistry. [Link]

-

Synthesis of an 8-membered oxygen-containing benzo-fused heterocycle using flow technologies – an exercise in undertaking research with sustainability as a driver. RSC Publishing. [Link]

-

(PDF) Approaches to the synthesis of oxygen-containing heterocyclic compounds based on monoterpenoids. ResearchGate. [Link]

-

Synthesis of oxygen-containing heterocyclic compounds based on the intramolecular O–H insertion and Wolff rearrangement of. [Link]

-

Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Publishing. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. iipseries.org [iipseries.org]

- 4. Applications of Heterocyclic Compounds in Pharmaceuticals - Reachem [reachemchemicals.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 9. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 10. testbook.com [testbook.com]

- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 12. Fischer_indole_synthesis [chemeurope.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 15. grokipedia.com [grokipedia.com]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. α-Halo ketone - Wikipedia [en.wikipedia.org]

The Strategic Advantage of 3,5-Dibromo-pyridine-2,6-diamine Hydrobromide in Modern Medicinal Chemistry

An In-Depth Technical Guide

A Senior Application Scientist's Guide to a Privileged Kinase Inhibitor Scaffold

Introduction: The Architectural Cornerstone for Targeted Therapeutics

In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, the pursuit of selective kinase inhibitors remains a paramount objective. Within the medicinal chemist's toolkit, certain molecular frameworks, often termed "privileged scaffolds," emerge as exceptionally valuable starting points. 3,5-Dibromo-pyridine-2,6-diamine hydrobromide is a preeminent example of such a scaffold. Its structure is deceptively simple yet strategically primed for chemical elaboration. The 2,6-diaminopyridine core serves as an excellent "hinge-binding" motif, capable of mimicking the hydrogen bonding interactions of adenine in the ATP binding pocket of many kinases.[1] The two bromine atoms at the 3 and 5 positions are versatile chemical handles, poised for selective functionalization through robust and predictable cross-coupling reactions. This guide provides an in-depth analysis of this building block, offering field-proven insights into its reactivity, application, and strategic deployment in the synthesis of next-generation therapeutics.

Physicochemical Properties and Handling

A thorough understanding of a building block's fundamental properties is the bedrock of successful synthesis. The hydrobromide salt form enhances the stability and handling characteristics of the freebase.

| Property | Value | Source |

| CAS Number | 1276615-05-4 | [2][3] |

| Molecular Formula | C₅H₆Br₃N₃ | [4] |

| Molecular Weight | 347.83 g/mol | (Calculated for HBr salt) |

| Appearance | Light yellow to white solid | [5] |

| Core Compound (Freebase) | 3,5-Dibromo-pyridine-2,6-diamine | |